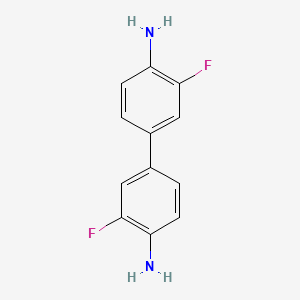

3,3'-Difluorobenzidine

Description

3,3'-Difluorobenzidine (CAS No. 448-97-5) is a halogenated benzidine derivative with fluorine atoms substituted at the 3 and 3' positions of the biphenyl backbone. Its molecular formula is C₁₂H₁₀F₂N₂, with a molecular weight of 220.22 g/mol . Benzidine derivatives are historically significant in dye and polymer industries but are now heavily regulated due to their carcinogenic and mutagenic properties. While 3,3'-Difluorobenzidine itself is less studied than its chlorinated or brominated counterparts, emerging research highlights its role in materials science, such as in the synthesis of donor-acceptor [2]rotaxanes for optoelectronic applications .

Properties

IUPAC Name |

4-(4-amino-3-fluorophenyl)-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8/h1-6H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNPGQZSPDFZNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196304 | |

| Record name | 3,3'-Difluorobenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448-97-5 | |

| Record name | 3,3'-Difluorobenzidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000448975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Difluorobenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Diamino-3,3'-difluorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It has been shown to have mutagenic effects on salmonella typhimurium, suggesting that it may interact with DNA or associated proteins.

Mode of Action

3,3’-Difluorobenzidine appears to act as a direct-acting mutagen towards Salmonella typhimurium strain TA98 This suggests that the compound interacts directly with the DNA of the organism, causing mutations

Biochemical Analysis

Biochemical Properties

3,3’-Difluorobenzidine plays a significant role in biochemical reactions, particularly in mutagenicity studies. It has been shown to interact with enzymes such as acetyltransferases and proteins involved in DNA repair mechanisms. The compound acts as a direct-acting mutagen towards certain strains of Salmonella typhimurium, indicating its potential to induce genetic mutations . The nature of these interactions involves the formation of covalent bonds with DNA, leading to mutagenic effects.

Cellular Effects

The effects of 3,3’-Difluorobenzidine on various cell types and cellular processes are profound. It has been observed to influence cell function by inducing mutations in bacterial cells, which can lead to changes in cell signaling pathways and gene expression . In mammalian cells, the compound’s impact on cellular metabolism includes alterations in the activity of metabolic enzymes and potential disruptions in normal cellular processes.

Molecular Mechanism

At the molecular level, 3,3’-Difluorobenzidine exerts its effects through binding interactions with DNA and proteins. The compound can form adducts with DNA, leading to mutations and potential carcinogenic effects . Additionally, it may inhibit or activate certain enzymes involved in DNA repair, further contributing to its mutagenic properties. Changes in gene expression are also a result of these interactions, as the compound can influence transcriptional regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’-Difluorobenzidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the mutagenic effects of 3,3’-Difluorobenzidine can increase with prolonged exposure, highlighting the importance of understanding its temporal dynamics . In vitro and in vivo studies have demonstrated that the compound’s impact on cells can persist over extended periods, leading to sustained genetic alterations.

Dosage Effects in Animal Models

The effects of 3,3’-Difluorobenzidine vary with different dosages in animal models. At lower doses, the compound may induce mild genetic mutations without significant toxic effects. At higher doses, it can cause severe toxic and adverse effects, including carcinogenicity . Threshold effects have been observed, where a certain dosage level must be reached before significant mutagenic or toxic effects are evident.

Metabolic Pathways

3,3’-Difluorobenzidine is involved in various metabolic pathways, interacting with enzymes such as acetyltransferases and cytochrome P450 . These interactions can lead to the formation of reactive metabolites that contribute to the compound’s mutagenic and carcinogenic properties. The metabolic flux and levels of metabolites are also affected, as the compound can influence the activity of key metabolic enzymes.

Transport and Distribution

Within cells and tissues, 3,3’-Difluorobenzidine is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The distribution of 3,3’-Difluorobenzidine within tissues can influence its overall biological activity and potential toxic effects.

Subcellular Localization

The subcellular localization of 3,3’-Difluorobenzidine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 3,3’-Difluorobenzidine exerts its effects in the appropriate cellular context, influencing its mutagenic and carcinogenic potential.

Biological Activity

3,3'-Difluorobenzidine (DFB) is a synthetic organic compound with the molecular formula C12H10F2N2 and a molecular weight of 220.22 g/mol. It is primarily studied for its mutagenic and potential carcinogenic properties. This article reviews the biological activity of DFB, focusing on its mechanisms of action, mutagenicity, and related biochemical interactions.

DFB acts as a direct-acting mutagen , particularly towards Salmonella typhimurium strain TA98. The compound can form adducts with DNA, leading to mutations that may contribute to carcinogenesis. The mutagenic effects of DFB are attributed to its ability to interact with nucleophilic sites in DNA and proteins, resulting in oxidative stress and DNA damage response mechanisms.

Interaction with Cellular Components

- DNA Binding : DFB binds to DNA, forming stable adducts that disrupt normal base pairing and replication processes.

- Protein Interaction : It interacts with various cellular proteins, including those involved in DNA repair pathways, potentially inhibiting their function and leading to increased mutation rates.

Mutagenicity Studies

DFB has been extensively studied for its mutagenic properties. The following table summarizes key findings from various studies:

Case Studies

- Mutagenicity in Bacterial Models : In a study involving Salmonella typhimurium, DFB demonstrated significant mutagenic activity, particularly in strains TA98 and TA100. The results indicated that the compound could induce frame-shift mutations, which are critical in understanding its potential carcinogenic effects.

- Impact on Mammalian Cells : Research indicated that exposure to DFB alters metabolic pathways in mammalian cells, suggesting broader implications for cellular function beyond bacterial systems. This study highlighted the need for further investigation into its effects on human health .

Dosage Effects

The biological activity of DFB varies significantly with dosage:

- Low Doses : Induce mild genetic mutations with minimal toxic effects.

- High Doses : Result in severe toxicological outcomes, including significant carcinogenic potential.

Temporal Dynamics

The effects of DFB are not static; they change over time based on exposure duration:

- Prolonged exposure increases the likelihood of mutations.

- Initial mild effects can escalate into severe cellular dysfunction if exposure continues.

Metabolic Pathways

DFB is metabolized by enzymes such as cytochrome P450 and acetyltransferases, which may activate or detoxify the compound. Understanding these pathways is crucial for assessing its overall biological impact and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical and Chemical Properties

Key Observations :

Mutagenicity and Toxicity

Mutagenic Potency in Salmonella typhimurium TA98:

| Compound | Relative Mutagenicity (Direct-Acting) | Activation with S-9 Fraction |

|---|---|---|

| 3,3'-Difluorobenzidine | Cl₂Bz ≈ Br₂Bz > F₂Bz > Bz | Significant increase |

| 3,3'-Dichlorobenzidine | High | Enhanced activity |

| Benzidine (Bz) | Low | Moderate increase |

- Fluorinated derivatives exhibit lower direct mutagenicity than chlorinated or brominated analogues but remain more potent than unsubstituted benzidine .

- All dihalogenated benzidines are direct-acting mutagens in strain TA98, with mutagenicity amplified by metabolic activation (e.g., hamster hepatic S-9) .

Health Hazards:

- 3,3'-Diaminobenzidine: Classified as carcinogenic (embryo mutagenicity) and hazardous upon inhalation or dermal exposure .

- 3,3'-Dichlorobenzidine: Listed in the U.S. National Toxicology Program’s Report on Carcinogens as a known human carcinogen .

Regulatory Status

- Europe prohibits the production and use of dichloro-, dimethyl-, and dimethoxybenzidines due to carcinogenicity .

- 3,3'-Diaminobenzidine is regulated under OSHA and CERCLA in the U.S. due to its toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.